N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
CAS No.: 172215-95-1
Cat. No.: VC20942964
Molecular Formula: C9H6ClF3N2O3
Molecular Weight: 282.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172215-95-1 |
|---|---|
| Molecular Formula | C9H6ClF3N2O3 |
| Molecular Weight | 282.6 g/mol |
| IUPAC Name | N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) |
| Standard InChI Key | PIOFBQYLNVJKCT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F |
Introduction
Chemical Identity and Structure
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is characterized by several unique chemical identifiers that distinguish it from related compounds. The compound contains a benzene ring with four substituents: a trifluoromethyl group, a nitro group, a chlorine atom, and an acetamide group.
Chemical Identifiers
The compound can be identified through various standardized chemical identifiers, as outlined in Table 1.
Table 1: Chemical Identifiers of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Structural Representation
The compound can be represented using several notation systems:
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SMILES Notation: CC(=O)NC1=C(C=C(C=C1N+[O-])Cl)C(F)(F)F
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InChI: InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
These representations provide standardized ways to depict the molecular structure in chemical databases and literature, facilitating accurate identification and comparison with related compounds.
Physical Properties
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide exhibits a range of physical properties that are relevant to its handling, storage, and potential applications in research and chemical synthesis.
Basic Physical Properties
Thermodynamic Properties
The compound has a melting point of 56.7°C and a boiling point of 287°C, indicating its stability over a wide temperature range . Its flash point of 124°C suggests that it is combustible but requires significant heating to ignite . The auto-ignition temperature of ≥520°C indicates that very high temperatures are needed for spontaneous ignition in the absence of an external ignition source .
Chemical Reactivity and Stability
Understanding the reactivity and stability of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is crucial for its safe handling and potential applications in chemical synthesis.
Reactivity Profile
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide reacts with strong bases and strong oxidants, which is consistent with the reactivity of other acetamide derivatives . The presence of the nitro group, known for its electron-withdrawing properties, likely influences the reactivity of the compound, particularly at the aromatic ring positions.
Upon heating, the compound decomposes to produce carbon dioxide, carbon monoxide, and irritating fumes . This thermal decomposition behavior is important to consider during any processes involving elevated temperatures.
Stability Considerations
Toxicological Profile
The toxicological properties of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide are important to understand for safe handling and potential applications in pharmaceutical research.
Acute Toxicity
Available toxicity data for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is summarized in Table 3.
Table 3: Toxicological Data for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Synthesis and Applications
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide belongs to the broader class of acetamides, which have diverse applications in pharmaceutical research and chemical synthesis.
Comparison with Related Compounds
Understanding how N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide relates to similar compounds provides valuable context for its properties and potential applications.
Structural Analogues
Several related compounds share structural similarities with N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide:
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N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (CAS: 344-53-6): This compound lacks the nitro group present in N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide. It has a molecular weight of 237.60 g/mol and has been studied for various research applications .
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N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide (CAS: 175278-36-1): This compound features a trifluoromethoxy group instead of a trifluoromethyl group and lacks the nitro substituent. It has a molecular weight of 253.60 g/mol .
The absence of the nitro group in these analogues likely results in different chemical reactivity, as nitro groups are strong electron-withdrawing substituents that can significantly influence the electronic properties of the aromatic ring.
Property Comparisons
The presence of different functional groups in these analogues leads to variations in their physical and chemical properties. For example, the nitro group in N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide likely contributes to its higher molecular weight (282.60 g/mol) compared to N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (237.60 g/mol) .
The nitro group also likely affects the compound's reactivity, potentially making it more susceptible to nucleophilic attack at certain positions on the aromatic ring compared to its non-nitrated analogues.
Research and Future Perspectives
Current research on N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is primarily focused on its potential applications in chemical research and pharmaceutical development.
Future Research Directions
Future research on N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide could explore:
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Structure-activity relationship studies to understand how the specific arrangement of functional groups contributes to potential biological activities
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Development of synthetic methodologies to create derivatives with modified substituents for enhanced properties
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Investigation of potential applications in pharmaceutical research, particularly in areas where trifluoromethyl-containing compounds have shown promise
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Exploration of the compound's utility as a synthetic intermediate in the preparation of more complex molecules with biological relevance
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